Ethyl 4-(4-bromophenyl)-2-(2-(2,6-dimethylmorpholino)acetamido)thiophene-3-carboxylate
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Description
Ethyl 4-(4-bromophenyl)-2-(2-(2,6-dimethylmorpholino)acetamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H25BrN2O4S and its molecular weight is 481.41. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Derivatives Formation : Ethyl 4-(4-bromophenyl)-2-(2-(2,6-dimethylmorpholino)acetamido)thiophene-3-carboxylate is a chemical compound utilized in various synthetic pathways. For instance, it is involved in the versatile synthesis of 4,5-substituted 3-aminothiophene-2-carboxylate derivatives through ketene S,S-acetal as an intermediate. These compounds have a wide range of applications due to the active functional groups on the thiophene nucleus, which allow for further chemical modifications and the synthesis of various derivatives such as ethyl 3-acetamido-4-cyano-5-(methylthio)thiophene-2-carboxylate derivatives and ethyl 3-amino-4-carbamoyl-5-(methylthio)thiophene-2-carboxylate derivatives (Chavan et al., 2016).
Crystal and Molecular Structure Analysis : The compound also plays a role in crystal and molecular structure studies. For example, a derivative of this compound, ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, was synthesized and its crystal structure was analyzed. Such studies are crucial for understanding the molecular geometry, electronic structure, and potential chemical reactivity of these compounds (Luo et al., 2019).
Heterocyclic Chemistry : The compound is integral in heterocyclic chemistry for the synthesis of novel dyes and therapeutic agents. It's involved in the synthesis of thiophene-4-acetic acid ester, which is used to produce styryl dyes with potential applications in various industrial sectors. These dyes are studied for their fluorescence in solution and dyeing properties on polyester, indicating their potential use in textile manufacturing (Rangnekar & Sabnis, 2007).
Biological and Antimicrobial Studies : The compound and its derivatives have been explored for biological activities, particularly their antimicrobial and antifungal properties. Some synthesized derivatives showed promising antibacterial and antifungal activities, indicating potential applications in the development of new antimicrobial agents (Gad-Elkareem et al., 2011).
properties
IUPAC Name |
ethyl 4-(4-bromophenyl)-2-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O4S/c1-4-27-21(26)19-17(15-5-7-16(22)8-6-15)12-29-20(19)23-18(25)11-24-9-13(2)28-14(3)10-24/h5-8,12-14H,4,9-11H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESCMELLPZCMNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)CN3CC(OC(C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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